ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
CAS No.: 502686-30-8
VCID: VC11596257
Molecular Formula: C18H22ClNO3
Molecular Weight: 335.8
Purity: 95
* For research use only. Not for human or veterinary use.
![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride - 502686-30-8](/images/structure/VC11596257.png)
Description |
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. It features an ethyl ester group, an amino group, and a benzyloxy-substituted phenyl ring, which contribute to its chemical properties and biological activities. Synthesis and PreparationThe synthesis of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride typically involves multiple steps, including the formation of its hydrochloride salt. Common solvents used in these reactions include ethanol and methanol, often conducted under reflux conditions to ensure complete conversion. Chemical Reactions and ApplicationsEthyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride can participate in various chemical reactions typical of amino acids and esters. The amino group allows for further functionalization, making it a valuable intermediate in organic synthesis. Its potential applications include medicinal chemistry, where it may interact with biological targets through hydrogen bonding and hydrophobic interactions. Comparison with Similar Compounds
Environmental and Physical FactorsThe properties of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride can be influenced by environmental factors such as temperature and pH, affecting its solubility and reactivity. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 502686-30-8 | ||||||||||||
Product Name | ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride | ||||||||||||
Molecular Formula | C18H22ClNO3 | ||||||||||||
Molecular Weight | 335.8 | ||||||||||||
IUPAC Name | ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H | ||||||||||||
SMILES | CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | ||||||||||||
Purity | 95 | ||||||||||||
PubChem Compound | 16495253 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume